molecular formula C14H12F2O B12567111 Benzene, 1-(difluorophenylmethyl)-4-methoxy- CAS No. 174075-30-0

Benzene, 1-(difluorophenylmethyl)-4-methoxy-

Cat. No.: B12567111
CAS No.: 174075-30-0
M. Wt: 234.24 g/mol
InChI Key: CCLLJKKPLQCNHK-UHFFFAOYSA-N
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Description

Benzene, 1-(difluorophenylmethyl)-4-methoxy- is an organic compound that features a benzene ring substituted with a difluorophenylmethyl group and a methoxy group. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(difluorophenylmethyl)-4-methoxy- typically involves the following steps:

    Formation of the Difluorophenylmethyl Group: This can be achieved through the halogenation of toluene followed by a nucleophilic substitution reaction to introduce the difluoro substituents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, 1-(difluorophenylmethyl)-4-methoxy- can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various hydrogenated forms.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 1-(difluorophenylmethyl)-4-methoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action for Benzene, 1-(difluorophenylmethyl)-4-methoxy- involves its interaction with various molecular targets. The difluorophenylmethyl group can engage in hydrogen bonding and van der Waals interactions, while the methoxy group can participate in electron-donating effects, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(trifluoromethyl)-4-methoxy-
  • Benzene, 1-(chlorophenylmethyl)-4-methoxy-
  • Benzene, 1-(bromophenylmethyl)-4-methoxy-

Uniqueness

Benzene, 1-(difluorophenylmethyl)-4-methoxy- is unique due to the presence of the difluorophenylmethyl group, which imparts distinct electronic and steric properties compared to other halogenated analogs

Properties

CAS No.

174075-30-0

Molecular Formula

C14H12F2O

Molecular Weight

234.24 g/mol

IUPAC Name

1-[difluoro(phenyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C14H12F2O/c1-17-13-9-7-12(8-10-13)14(15,16)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

CCLLJKKPLQCNHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F

Origin of Product

United States

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